molecular formula C13H19F6NO2 B3840339 2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE

2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE

Cat. No.: B3840339
M. Wt: 335.29 g/mol
InChI Key: YAYJXPWJMARMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with a methyl group and a carbamate group attached to a propyl chain bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE typically involves the reaction of 2-methylcyclohexanol with 1,1-bis(trifluoromethyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include various carbamate and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)ETHYL]CARBAMATE
  • 2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)BUTYL]CARBAMATE

Uniqueness

2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylcyclohexyl) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F6NO2/c1-3-11(12(14,15)16,13(17,18)19)20-10(21)22-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYJXPWJMARMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE
Reactant of Route 2
Reactant of Route 2
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE
Reactant of Route 3
Reactant of Route 3
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE
Reactant of Route 4
Reactant of Route 4
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE
Reactant of Route 5
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE
Reactant of Route 6
2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.